1,2,3,4-Tetrahydro-8-(o-methoxyphenyl)isoquinoline hydrochloride
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Overview
Description
1,2,3,4-Tetrahydro-8-(o-methoxyphenyl)isoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1,2,3,4-Tetrahydro-8-(o-methoxyphenyl)isoquinoline hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1,2,3,4-Tetrahydro-8-(o-methoxyphenyl)isoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form N-substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,3,4-Tetrahydro-8-(o-methoxyphenyl)isoquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various complex organic molecules.
Biology: Studies have shown its potential in modulating biological pathways, making it a candidate for drug development.
Medicine: It is investigated for its potential therapeutic effects against neurodegenerative disorders and infectious diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-8-(o-methoxyphenyl)isoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial in the treatment of neurodegenerative disorders .
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-8-(o-methoxyphenyl)isoquinoline hydrochloride is unique compared to other tetrahydroisoquinolines due to its specific substitution pattern. Similar compounds include:
- 1,2,3,4-Tetrahydroisoquinoline
- 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline .
These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Properties
CAS No. |
74192-74-8 |
---|---|
Molecular Formula |
C16H18ClNO |
Molecular Weight |
275.77 g/mol |
IUPAC Name |
8-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C16H17NO.ClH/c1-18-16-8-3-2-6-14(16)13-7-4-5-12-9-10-17-11-15(12)13;/h2-8,17H,9-11H2,1H3;1H |
InChI Key |
LRWMVMQATSCLEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CC3=C2C[NH2+]CC3.[Cl-] |
Origin of Product |
United States |
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